molecular formula C13H19FN2 B11714910 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline

2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline

Cat. No.: B11714910
M. Wt: 222.30 g/mol
InChI Key: XPMAGHSOYIIPGV-UHFFFAOYSA-N
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Description

2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline is an organic compound that features a piperidine ring substituted with two methyl groups and a fluorine atom on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline typically involves the reaction of 3-fluoroaniline with 4,4-dimethyl-1-piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield amines or alcohols.

Scientific Research Applications

2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions.

    Industry: It can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline involves its interaction with specific molecular targets. The piperidine ring and the fluorine atom may play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4-Dimethyl-1-piperidinyl)benzoic acid
  • Benzonitrile, 4-(4,4-dimethyl-1-piperidinyl)-

Uniqueness

2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline is unique due to the presence of both a piperidine ring and a fluorine atom on the aniline ring. This combination of functional groups can impart specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H19FN2

Molecular Weight

222.30 g/mol

IUPAC Name

2-(4,4-dimethylpiperidin-1-yl)-3-fluoroaniline

InChI

InChI=1S/C13H19FN2/c1-13(2)6-8-16(9-7-13)12-10(14)4-3-5-11(12)15/h3-5H,6-9,15H2,1-2H3

InChI Key

XPMAGHSOYIIPGV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C2=C(C=CC=C2F)N)C

Origin of Product

United States

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